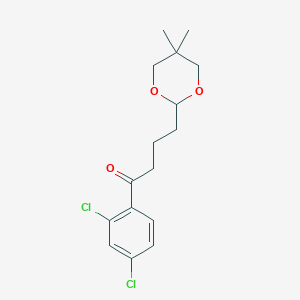
3-Brom-1H-indazol-4-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromine atom at the third position and a nitrile group at the fourth position of the indazole ring
Wissenschaftliche Forschungsanwendungen
3-Bromo-1H-indazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Indazole derivatives, including 3-Bromo-1H-indazole-4-carbonitrile, are explored for their potential as therapeutic agents.
Material Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors and dyes.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of molecular mechanisms and pathways.
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-1H-indazole-4-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes. Indazole derivatives, which include 3-Bromo-1H-indazole-4-carbonitrile, have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
3-Bromo-1H-indazole-4-carbonitrile interacts with its target, NOS, by inhibiting the NADPH oxidase activity of nNOS . This interaction results in the reduction of nitric oxide production, which can influence various biological processes, including vasodilation, immune response, and neurotransmission.
Biochemische Analyse
Biochemical Properties
3-Bromo-1H-indazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of nitric oxide synthase (NOS), specifically targeting the NADPH oxidase activity of neuronal NOS (nNOS) . This interaction is significant as it helps in understanding the regulation of nitric oxide production, which is vital in various physiological and pathological processes. Additionally, 3-Bromo-1H-indazole-4-carbonitrile interacts with other biomolecules, including proteins and enzymes involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 3-Bromo-1H-indazole-4-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of nitric oxide synthase affects the production of nitric oxide, a critical signaling molecule in cells . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting various cellular functions such as proliferation, differentiation, and apoptosis. Studies have shown that 3-Bromo-1H-indazole-4-carbonitrile can inhibit cell growth in neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
At the molecular level, 3-Bromo-1H-indazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can lead to downstream effects on various signaling pathways and gene expression. Additionally, 3-Bromo-1H-indazole-4-carbonitrile may interact with other enzymes and proteins, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1H-indazole-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-1H-indazole-4-carbonitrile remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of 3-Bromo-1H-indazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of nitric oxide production and modulation of cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of 3-Bromo-1H-indazole-4-carbonitrile is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
3-Bromo-1H-indazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with nitric oxide synthase is a key aspect of its metabolic pathway, influencing the production of nitric oxide and other related metabolites . Additionally, 3-Bromo-1H-indazole-4-carbonitrile may affect metabolic flux and metabolite levels, further highlighting its role in biochemical research.
Transport and Distribution
The transport and distribution of 3-Bromo-1H-indazole-4-carbonitrile within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Understanding these interactions is crucial for determining the compound’s localization and accumulation in different cellular compartments and tissues.
Subcellular Localization
3-Bromo-1H-indazole-4-carbonitrile’s subcellular localization is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall biochemical effects
Vorbereitungsmethoden
The synthesis of 3-Bromo-1H-indazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 4-cyanobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the indazole ring.
Reaction Conditions: Common reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere.
Analyse Chemischer Reaktionen
3-Bromo-1H-indazole-4-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom at the third position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazole derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1H-indazole-4-carbonitrile can be compared with other indazole derivatives:
Similar Compounds: Examples include 1H-indazole-4-carbonitrile, 3-chloro-1H-indazole-4-carbonitrile, and 3-iodo-1H-indazole-4-carbonitrile.
Uniqueness: The presence of the bromine atom at the third position and the nitrile group at the fourth position makes 3-Bromo-1H-indazole-4-carbonitrile unique.
Eigenschaften
IUPAC Name |
3-bromo-2H-indazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYTIGGQXFBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646713 |
Source


|
| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-36-5 |
Source


|
| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

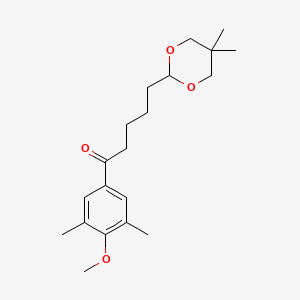

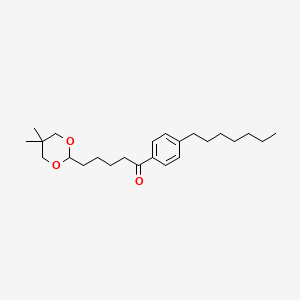



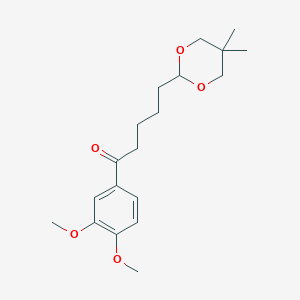
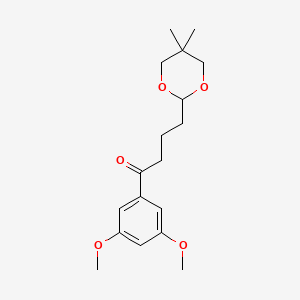

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)


